molecular formula C17H15N5O3 B252366 4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide

4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide

Cat. No. B252366
M. Wt: 337.33 g/mol
InChI Key: CFOYAXYOVIYHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It is a quinazoline derivative that has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of 4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation and pain. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to explore its potential as an anti-inflammatory and analgesic agent for the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide involves the reaction of 2-aminonicotinic acid with ethyl chloroformate and 2-aminoethyl pyridine in the presence of triethylamine. The resulting product is then reacted with 2-chloro-4,5-diaminopyrimidine to obtain the final compound.

Scientific Research Applications

4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

4-oxo-N-[2-(pyridine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H15N5O3/c23-15-11-5-1-2-6-12(11)21-14(22-15)17(25)20-10-9-19-16(24)13-7-3-4-8-18-13/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,21,22,23)

InChI Key

CFOYAXYOVIYHDR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNC(=O)C3=CC=CC=N3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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